Sub-Nanomolar Enzymatic Potency Inherent to the Morpholine-2-Carboxamide Scaffold
The morpholine-2-carboxamide P2 ligand, directly analogous to the core of CAS 1436289-33-6, has been shown to confer extraordinary enzymatic potency in HIV-1 protease inhibitors. Inhibitor 1e, featuring a morpholine carboxamide P2 ligand and a 4-hydroxyphenylsulfonamide P2′ ligand, achieved an IC₅₀ of 90 pM against HIV-1 protease, representing a >100-fold improvement over earlier morpholine-free analogs [1]. While this data is not for the target compound itself, it establishes the class-level potency ceiling that the morpholine-2-carboxamide scaffold can support.
| Evidence Dimension | Enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 90 pM (for inhibitor 1e, a morpholine-2-carboxamide-containing analog) |
| Comparator Or Baseline | Earlier morpholine-free analogs: IC₅₀ typically >10 nM |
| Quantified Difference | >100-fold improvement attributable to the morpholine-carboxamide P2 ligand |
| Conditions | In vitro fluorescence-based HIV-1 protease inhibition assay, recombinant enzyme |
Why This Matters
Demonstrates that the morpholine-2-carboxamide substructure present in CAS 1436289-33-6 is a potency-driving pharmacophore; procurement of compounds lacking this exact motif risks >100-fold loss in target engagement.
- [1] Design, synthesis and biological evaluation of protease inhibitors containing morpholine cores with remarkable potency against both HIV-1 subtypes B and C. Eur. J. Med. Chem. 2019, 161, 378-394. Inhibitor 1e: IC₅₀ = 90 pM. View Source
